2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid
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Overview
Description
2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea to form the thieno[2,3-d]pyrimidine core, followed by further functionalization to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl)propionic acid
- 2-(5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl)propionic acid
- 3-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid
Uniqueness
2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the propanoic acid moiety can affect its solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-3-7-4-8-9(17-7)12-5-13(10(8)14)6(2)11(15)16/h4-6H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKZZLGPFOXAPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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